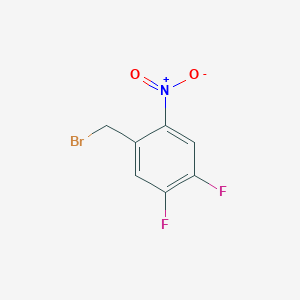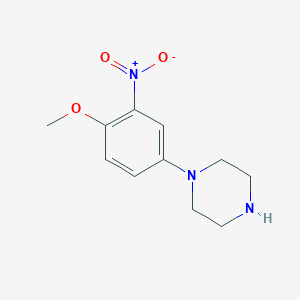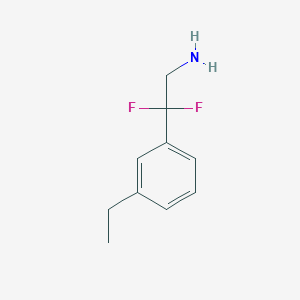amino}propanoicacidhydrochloride](/img/structure/B13599557.png)
3-{[2-(2-Hydroxyethoxy)ethyl](methyl)amino}propanoicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-(2-hydroxyethoxy)ethylamino}propanoic acid hydrochloride is a chemical compound with a complex structure that includes a carboxylic acid group, a tertiary amine, and multiple hydroxyl and ether groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-(2-hydroxyethoxy)ethylamino}propanoic acid hydrochloride typically involves multiple steps. One common method starts with the reaction of 3-chloropropanoic acid with 2-(2-hydroxyethoxy)ethylamine under basic conditions to form the intermediate 3-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid. This intermediate is then methylated using methyl iodide in the presence of a base to yield the final product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-{2-(2-hydroxyethoxy)ethylamino}propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
3-{2-(2-hydroxyethoxy)ethylamino}propanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-{2-(2-hydroxyethoxy)ethylamino}propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The presence of multiple functional groups allows it to participate in various interactions, enhancing its versatility in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[2-(2-hydroxyethoxy)ethyl]amino}propanoic acid
- 3-{2-(2-methoxyethoxy)ethylamino}propanoic acid
- 3-{2-(2-hydroxyethoxy)ethylamino}propanoic acid
Uniqueness
3-{2-(2-hydroxyethoxy)ethylamino}propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C8H18ClNO4 |
|---|---|
Peso molecular |
227.68 g/mol |
Nombre IUPAC |
3-[2-(2-hydroxyethoxy)ethyl-methylamino]propanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO4.ClH/c1-9(3-2-8(11)12)4-6-13-7-5-10;/h10H,2-7H2,1H3,(H,11,12);1H |
Clave InChI |
NWMCZXCVGWNXRC-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC(=O)O)CCOCCO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13599479.png)



![5-[2-(Trifluoromethoxy)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13599513.png)


![5-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13599528.png)

![2-methyl-1-[3-(trifluoromethyl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B13599546.png)




